Geopyxin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Geopyxin C is a natural covalent Cys151-dependent NRF2 activator.

Applications De Recherche Scientifique

Biological Activities

Geopyxin C has been the subject of several studies that highlight its promising biological activities:

- Anticancer Activity : Research indicates that this compound can activate the heat-shock response in cancer cells, potentially leading to increased cytotoxicity against malignant cells. This mechanism is crucial as it may overwhelm the adaptive stress responses typical in cancerous tissues, making them more susceptible to treatment .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests its potential as a lead compound in developing new anticancer therapies .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although further studies are needed to elucidate the spectrum of its efficacy against different pathogens .

Agricultural Applications

The agricultural potential of this compound is also noteworthy:

- Phytoalexins Induction : Compounds like this compound can stimulate the production of phytoalexins in plants, which are natural defense mechanisms against pathogens. This property could be harnessed to develop eco-friendly agrochemicals that enhance crop resistance to diseases .

- Stress Response Modulation : Given its role in activating stress responses in both fungi and plants, this compound might be utilized to improve plant resilience under stress conditions such as drought or pathogen attack .

Case Study 1: Anticancer Mechanism Exploration

A study investigated the structure-activity relationship (SAR) of geopyxins A-C, including this compound, focusing on their ability to induce heat-shock proteins in cancer cells. The findings suggested that modifications to the molecular structure could enhance anticancer efficacy, paving the way for synthetic analogs with improved activity profiles .

Case Study 2: Agricultural Elicitor

Research conducted on soybean plants treated with extracts containing this compound showed an increase in phytoalexin synthesis. This response was linked to enhanced resistance against fungal pathogens, demonstrating the compound's potential as a biopesticide or plant growth enhancer .

Propriétés

Formule moléculaire |

C20H26O5 |

|---|---|

Poids moléculaire |

346.423 |

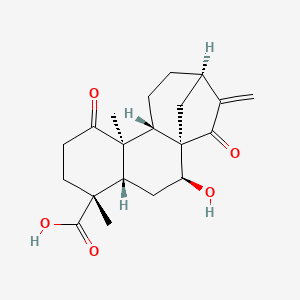

Nom IUPAC |

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidene-8,15-dioxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(3)13(8-15(22)20(12,9-11)16(10)23)18(2,17(24)25)7-6-14(19)21/h11-13,15,22H,1,4-9H2,2-3H3,(H,24,25)/t11-,12+,13-,15+,18-,19+,20-/m1/s1 |

Clé InChI |

CLGOGJHVMHIUDO-VRHUIZLCSA-N |

SMILES |

O=C([C@@](CCC([C@@]1(C)[C@]2([H])CC[C@@]3([H])C4=C)=O)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Geopyxin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.